molecular formula C9H13N3O2 B1493818 Ethyl 2-(dimethylamino)pyrimidine-4-carboxylate CAS No. 1691635-08-1

Ethyl 2-(dimethylamino)pyrimidine-4-carboxylate

Cat. No.: B1493818
CAS No.: 1691635-08-1
M. Wt: 195.22 g/mol
InChI Key: CJPXPMIBNGOKIU-UHFFFAOYSA-N
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Description

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader evolution of pyrimidine chemistry, which began in earnest during the late 19th century. The systematic study of pyrimidines commenced in 1884 with Pinner, who pioneered the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines, establishing foundational methodologies that would later influence the development of more complex derivatives. Pinner first proposed the name "pyrimidin" in 1885, providing the nomenclatural framework for this important class of heterocyclic compounds. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The specific development of carboxylate-containing pyrimidine derivatives emerged through advances in multi-component reaction chemistry, particularly the Biginelli reaction discovered by Pietro Biginelli in 1891. This multiple-component chemical reaction, which creates 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate, aryl aldehydes, and urea, established crucial precedents for incorporating ester functionalities into pyrimidine structures. The reaction can be catalyzed by Brønsted acids and Lewis acids such as copper(II) trifluoroacetate hydrate and boron trifluoride, demonstrating the versatility of synthetic approaches to pyrimidine derivatives. More recent developments in the synthesis of pyrimidine-4-carboxylates have utilized unsymmetrical enamino diketones with N-C-N dinucleophiles, such as benzamidine hydrochloride or 1H-pyrazole-1-carboxamidine monohydrochloride, to afford ethyl 2,5-disubstituted pyrimidine-4-carboxylates in moderate to good yields.

The evolution toward dimethylamino-substituted pyrimidine carboxylates represents a more recent advancement in heterocyclic chemistry, driven by the recognition that electron-donating substituents can significantly modify the electronic properties and biological activities of pyrimidine derivatives. The synthesis of this compound specifically involves sophisticated methodologies that combine traditional pyrimidine synthesis with modern functionalization techniques. Contemporary synthetic approaches often utilize regioselective reactions that ensure precise placement of functional groups, as demonstrated in the synthesis of related compounds where regioselectivity is influenced by the presence of substituents on the pyrimidine ring.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable significance within heterocyclic chemistry due to its unique combination of electronic properties and structural features that exemplify the versatility of pyrimidine-based molecular architectures. Pyrimidines, as one of the three diazines (six-membered heterocyclics with two nitrogen atoms in the ring), possess nitrogen atoms at positions 1 and 3 in the ring, distinguishing them from pyrazine (nitrogen atoms at the 1 and 4 positions) and pyridazine (nitrogen atoms at the 1 and 2 positions). This specific positioning of nitrogen atoms creates a distinctive electronic environment that influences both the reactivity and the physical properties of pyrimidine derivatives.

The incorporation of the dimethylamino group at the 2-position introduces significant electron-donating character through resonance stabilization, similar to the effect observed in 4-dimethylaminopyridine (DMAP), where the resonance stabilization from the NMe2 substituent enhances basicity compared to the parent pyridine. This electronic modification fundamentally alters the nucleophilic and electrophilic reactivity patterns of the pyrimidine ring system. The ethyl carboxylate functionality at the 4-position provides electron-withdrawing character, creating an intramolecular electronic push-pull system that can influence both the compound's reactivity and its potential for molecular recognition processes.

The heterocyclic nature of this compound also positions it within the broader context of biologically relevant molecular frameworks. Pyrimidine derivatives represent fundamental structural components in numerous natural products and pharmaceutically active compounds. The pyrimidine ring system has wide occurrence in nature as substituted and ring-fused compounds and derivatives, including the nucleotides cytosine, thymine and uracil, thiamine (vitamin B1) and alloxan. This natural prevalence underscores the importance of understanding the chemical behavior and synthetic accessibility of pyrimidine derivatives like this compound.

From a synthetic chemistry perspective, compounds such as this compound serve as valuable intermediates for further functionalization and elaboration into more complex molecular architectures. The presence of multiple reactive sites allows for selective modification through various chemical transformations, including oxidation, reduction, substitution, and cyclization reactions. This versatility makes such compounds particularly valuable in medicinal chemistry applications where systematic modification of molecular structure is essential for optimizing biological activity and pharmacological properties.

Position in Pyrimidine Derivative Classification

Within the comprehensive classification system of pyrimidine derivatives, this compound occupies a specific position that reflects both its structural characteristics and its relationship to other members of this diverse chemical family. According to established classification schemes, pyrimidines and pyrimidine derivatives are categorized as organoheterocyclic compounds within the broader class of diazines, with specific subcategories including hydroxypyrimidines, pyrimidinecarboxylic acids and derivatives, pyrimidones, and thiamines. This compound falls primarily within the pyrimidinecarboxylic acids and derivatives category due to its carboxylate functionality.

The compound can be further classified based on its substitution pattern, which includes both electron-donating and electron-withdrawing groups. The dimethylamino substituent at the 2-position places this compound within the subset of amino-substituted pyrimidines, while the ethyl carboxylate group at the 4-position categorizes it among the ester-functionalized pyrimidine derivatives. This dual functionality creates a unique classification position that bridges multiple structural categories within pyrimidine chemistry.

Classification Category Structural Feature Position on Ring
Pyrimidine Core Six-membered heterocycle Base structure
Amino-substituted Dimethylamino group Position 2
Carboxylate derivative Ethyl ester functionality Position 4
Electron-rich heterocycle Combined electronic effects Entire molecule

In terms of synthetic accessibility and chemical reactivity, this compound belongs to the class of readily functionalizable pyrimidine derivatives that can undergo various chemical transformations while maintaining the integrity of the pyrimidine core structure. This positions the compound as both a synthetic target and a synthetic intermediate within the broader landscape of pyrimidine chemistry. The specific combination of functional groups also places this compound within the category of potentially bioactive pyrimidine derivatives, as both amino and carboxylate functionalities are commonly associated with biological activity in heterocyclic compounds.

The nomenclature and classification of this compound also reflect the straightforward naming conventions established for pyrimidine derivatives, although complications can arise from tautomeric considerations, particularly with hydroxyl groups that exist primarily in cyclic amide forms. In the case of this compound, the stable dimethylamino and ethyl carboxylate groups eliminate such tautomeric complications, resulting in a compound with well-defined structural and nomenclatural characteristics.

Research Scope and Scientific Relevance

The research scope surrounding this compound encompasses multiple dimensions of contemporary chemical and biological investigation, reflecting the compound's potential contributions to various scientific disciplines. Primary research focus areas include synthetic methodology development, structure-activity relationship studies, and exploration of biological activities that may emerge from the unique electronic properties conferred by the dimethylamino and carboxylate substituents. The scientific relevance of this compound extends beyond its immediate chemical properties to encompass its role as a model system for understanding broader principles of heterocyclic chemistry and drug design.

Contemporary research has demonstrated that pyrimidine derivatives, particularly those containing amino and carboxylate functionalities, exhibit diverse biological activities that make them valuable targets for pharmaceutical development. Studies have shown that pyrimidine derivatives can function as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists, with some compounds being investigated as potential selective adenosine A2b receptor antagonists. The specific structural features of this compound position it within this pharmacologically relevant chemical space, making it a compound of interest for biological evaluation and medicinal chemistry applications.

Research methodologies applied to this compound and related compounds involve sophisticated synthetic approaches that emphasize regioselectivity and functional group compatibility. The synthesis of this compound typically involves reactions of ethyl esters with pyrimidine derivatives under basic conditions, with regioselectivity influenced by the presence of substituents on the pyrimidine ring. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, are employed to characterize both the structural features and the purity of synthesized compounds.

Research Area Methodology Scientific Impact
Synthetic Chemistry Multi-step synthesis and purification Development of efficient synthetic routes
Biological Evaluation In vitro activity screening Assessment of therapeutic potential
Structure-Activity Studies Systematic molecular modification Understanding of activity determinants
Mechanistic Investigation Computational and experimental analysis Insight into molecular interactions

The scientific relevance of this compound is further enhanced by its potential role in the development of novel heterocyclic frameworks through chemical transformation and cyclization reactions. Research has shown that pyrimidine-4-carboxylates can serve as precursors for the synthesis of more complex heterocyclic systems, including fused ring structures that may exhibit enhanced biological activities. This transformative potential positions the compound as both an end target and a synthetic intermediate in the development of new chemical entities with potential pharmaceutical applications.

Properties

IUPAC Name

ethyl 2-(dimethylamino)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-4-14-8(13)7-5-6-10-9(11-7)12(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPXPMIBNGOKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Ethyl 2-(dimethylamino)pyrimidine-4-carboxylate
  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 196.22 g/mol

The compound features a pyrimidine ring with a dimethylamino group and an ethyl ester, which plays a crucial role in its biological activity and chemical reactivity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Research indicates that it may exhibit:

  • Anticancer Activity : The compound has shown promise in inhibiting topoisomerases, enzymes critical for DNA replication. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including prostate and breast cancer cells .
  • Anti-inflammatory Effects : Pyrimidine derivatives are known for their anti-inflammatory properties. This compound is being studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis .

Enzyme Inhibition

Research highlights the compound's role as an inhibitor of specific enzymes, such as:

  • NAPE-PLD : This enzyme is involved in the biosynthesis of N-acylethanolamines. This compound has been optimized in structure-activity relationship (SAR) studies to enhance its inhibitory potency against NAPE-PLD, suggesting potential applications in pain management and neuroprotection .

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis. It can be utilized to:

  • Synthesize New Derivatives : Its structure allows for various modifications, leading to the development of novel compounds with enhanced biological activities. For example, derivatives have been synthesized for improved selectivity and potency against specific targets .

Case Studies

  • Topoisomerase Inhibition Study :
    • A study demonstrated that this compound effectively inhibits both TopoIIα and TopoIIβ activities. The results indicated significant antiproliferative effects on prostate cancer cells, underscoring its potential as an anticancer agent.
  • NAPE-PLD Inhibition Research :
    • Structure-activity relationship studies revealed that modifications to the ethyl ester group enhanced the compound's potency against NAPE-PLD, indicating its potential utility in developing analgesics targeting endocannabinoid pathways .
  • Anti-inflammatory Evaluation :
    • Recent evaluations showed that derivatives of this compound exhibited significant anti-inflammatory activity in preclinical models, suggesting potential applications in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism by which Ethyl 2-(dimethylamino)pyrimidine-4-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may inhibit enzymes or bind to receptors, interfering with biological pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate

  • Reactivity in Resin Systems: Ethyl 4-(dimethylamino)benzoate demonstrated a higher degree of conversion (DC) in resin cements compared to 2-(dimethylamino)ethyl methacrylate. For example, resins containing ethyl 4-(dimethylamino)benzoate achieved superior DC values (e.g., ~75% vs. ~60% for methacrylate analogs), attributed to its stronger electron-donating capacity and reduced steric hindrance . Role of Diphenyliodonium Hexafluorophosphate (DPI): DPI increased DC for methacrylate-based resins (up to 15% improvement) but had minimal impact on ethyl 4-(dimethylamino)benzoate, highlighting its inherent stability . Physical Properties: Resins with ethyl 4-(dimethylamino)benzoate exhibited higher flexural strength (e.g., ~120 MPa vs. ~90 MPa) and lower water sorption, making them preferable for dental applications .

Ethyl 2-(Hydroxymethyl)pyrimidine-4-Carboxylate

  • However, this substitution may reduce stability in acidic conditions due to hydroxyl group reactivity .
  • Safety Profile : Classified as an irritant, necessitating stringent handling protocols (e.g., eye protection, ventilation) .

Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-Carboxylate

  • Structural Features: A benzylamino group at the 2-position and methyl at the 4-position.
  • Molecular Weight: 271.31 g/mol (C₁₅H₁₇N₃O₂), with higher lipophilicity (LogP ~2.5 predicted) compared to dimethylamino analogs, favoring membrane permeability in drug design .
  • Applications : Intermediate in synthesizing kinase inhibitors or antimicrobial agents .

Ethyl 4-Methyl-2-[(4-Methylphenyl)Amino]Pyrimidine-5-Carboxylate

  • Physicochemical Data :

    Property Value Reference
    Molecular Weight 271.31 g/mol
    Density 1.185 g/cm³ (predicted)
    Boiling Point 428.3°C (predicted)
    pKa 1.85 (indicating strong acidity)
  • Bioactivity: The 4-methylphenylamino group may enhance binding to hydrophobic enzyme pockets, relevant in anticancer or anti-inflammatory drug development .

Electronic and Steric Effects of Substituents

  • Nitro vs. Methyl Groups: Ethyl 2-dimethylamino-4-(4-nitrophenyl)-6-phenylpyrimidine-5-carboxylate () incorporates a nitro group, which is strongly electron-withdrawing.
  • Thietan-3-Yloxy Substituents : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () shows that sulfur-containing substituents (e.g., thietanyloxy) can enhance chelation properties, useful in catalysis or metal-organic frameworks .

Biological Activity

Ethyl 2-(dimethylamino)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, which is known for a variety of biological activities. The compound features a pyrimidine core with a carboxylate group and a dimethylamino substituent, contributing to its pharmacological properties.

  • Inhibition of NAPE-PLD : Research indicates that compounds similar to this compound can inhibit the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). NAEs play crucial roles in various physiological processes, including pain modulation and emotional behavior regulation .
  • Anti-inflammatory Effects : Pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This compound has been shown to suppress COX-2 activity, which is associated with inflammation and pain pathways .
  • Antitumor Activity : Some studies suggest that pyrimidine derivatives can act as anti-tumor agents by interfering with cancer cell proliferation and inducing apoptosis. The precise mechanisms often involve modulation of kinase activity or disruption of cellular signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity. Key findings include:

  • Substituent Variations : Modifying the dimethylamino group or the carboxylate position can significantly alter the compound's potency against specific biological targets. For instance, introducing different alkyl groups can enhance NAPE-PLD inhibition potency .
  • Potency Measurements : The half-maximal inhibitory concentration (IC50) values for various derivatives have been documented, indicating their relative potencies against target enzymes. For example, certain modifications led to IC50 values in the micromolar range, showcasing promising therapeutic potential .

Research Findings and Case Studies

  • In Vivo Studies : Animal models have demonstrated that this compound can modulate emotional behavior through its action on NAEs, suggesting potential applications in treating mood disorders .
  • Safety Profiles : Toxicity assessments reveal that certain derivatives exhibit minimal acute toxicity in vivo, with lethal doses greater than 2000 mg/kg in mouse models, indicating a favorable safety margin for further development .
  • Pharmacokinetics : The compound has shown adequate oral bioavailability and clearance rates in preliminary studies, suggesting that it may be suitable for oral administration in clinical settings .

Summary Table of Biological Activities

Activity Mechanism IC50 (μM) References
NAPE-PLD InhibitionInhibition of lipid biosynthesis~10
Anti-inflammatoryCOX-2 inhibition~5
AntitumorInduction of apoptosisNot specified
Safety ProfileAcute toxicity >2000 mg/kgNot applicable

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-(dimethylamino)pyrimidine-4-carboxylate typically involves:

  • Formation of a pyrimidine ring from suitable precursors such as β-ketoesters or acetone dicarboxylates.
  • Introduction of the dimethylamino substituent at the 2-position of the pyrimidine ring.
  • Esterification at the 4-position to form the ethyl carboxylate group.

This approach leverages condensation and cyclization reactions, often involving reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA) and guanidine derivatives.

Preparation from Acetone-1,3-dicarboxylate Derivatives and DMFDMA

A well-documented method starts from diethyl acetone-1,3-dicarboxylate, which undergoes transformation with DMFDMA to form an intermediate enamine derivative. This intermediate is then reacted with guanidine hydrochloride to cyclize into the pyrimidine ring, yielding ethyl 2-amino-4-(2-ethoxycarbonylmethyl)pyrimidine-5-carboxylate. Subsequent treatment with DMFDMA converts the 2-amino group into a 2-(dimethylamino)methylene substituent, which can be hydrolyzed or further transformed to the dimethylamino group.

Key Steps:

Step Reactants/Conditions Product/Intermediate Notes
1 Diethyl acetone-1,3-dicarboxylate + DMFDMA Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate (Intermediate 2) Formation of enamine intermediate
2 Intermediate 2 + Guanidine hydrochloride Ethyl 2-amino-4-(2-ethoxycarbonylmethyl)pyrimidine-5-carboxylate (Compound 3) Cyclization to pyrimidine ring
3 Compound 3 + DMFDMA in ethanol Intermediate 4 (dimethylaminomethylene derivative) Amino group converted to dimethylaminomethylene group
4 Intermediate 4 + further DMFDMA treatment Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methyleneamino]pyrimidine-5-carboxylate (Compound 5) Extended substitution at 2-position
5 Compound 5 + ammonia or amines This compound (target compound) Formation of final dimethylamino substituted pyrimidine ester

This method is supported by detailed NMR and mass spectrometry data confirming the structure and purity of intermediates and final products.

Preparation via Cyclization of Arylamidines with 4-Substituted 2-oxoesters

Another approach involves reacting aryl carboxamidines with 4-substituted 2-oxoesters or related cyclization reagents to form 2-aryl pyrimidine 4-carboxylic acid esters. These esters can then be converted to the corresponding amides or substituted derivatives by reaction with ammonia or amines.

Process Highlights:

  • Arylamidine reacts with cyclization reagents such as methyl 2,2-dimethoxyethyl ketone.
  • Cyclization forms the pyrimidine ring with a 4-carboxylate ester group.
  • Subsequent substitution at the 2-position with dimethylamino groups is achieved by treatment with dimethylamine or related reagents.
  • Reaction solvents include polar solvents like methanol, ethanol, DMF, or NMP.
  • Reaction temperatures typically range from room temperature to 100 °C, with reaction times around 2 hours.

This method is advantageous for preparing 2-aryl substituted pyrimidines but can be adapted for alkyl-substituted derivatives such as this compound by choosing appropriate starting amidines and reagents.

Representative Experimental Conditions and Yields

Parameter Details
Starting materials Diethyl acetone-1,3-dicarboxylate, DMFDMA, guanidine hydrochloride, ammonia
Solvents Ethanol, n-propyl acetate, methanol, DMF, NMP
Temperature Room temperature to reflux (~33–100 °C)
Reaction time 2 hours to overnight
Purification Column chromatography (ethyl acetate/petroleum ether mixtures), recrystallization
Typical yields ~50% for pyrimidine ester intermediates
Characterization 1H NMR, GC-MS, HPLC, elemental analysis

Analytical Data Supporting Preparation

  • 1H NMR spectra typically show characteristic signals for the pyrimidine ring protons and the dimethylamino substituent.
  • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
  • Elemental analysis matches calculated values for carbon, hydrogen, and nitrogen content.
  • IR spectra show absorption bands corresponding to ester carbonyl groups (~1700 cm⁻¹) and amino substituents.

Summary Table of Preparation Routes

Route No. Starting Material Key Reagents/Conditions Advantages Limitations
1 Diethyl acetone-1,3-dicarboxylate DMFDMA, guanidine hydrochloride, ammonia Direct pyrimidine formation; well-characterized Multi-step; moderate yield
2 Arylamidine + 4-substituted 2-oxoesters Cyclization reagents, ammonia, polar solvents Versatile for aryl/alkyl substituents Requires specific amidines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(dimethylamino)pyrimidine-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives often react with dimethylamine or its equivalents under controlled pH (6–8) and temperature (60–80°C). Ethyl ester groups are typically introduced via esterification of carboxylic acid intermediates using ethanol and acid catalysts .
  • Critical Parameters : Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics, while excess dimethylamine may lead to byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating high-purity samples .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • NMR Analysis :

  • 1H NMR : Look for signals at δ 1.3–1.4 ppm (triplet, ethyl CH3), δ 3.1–3.3 ppm (singlet, dimethylamino CH3), and δ 8.2–8.5 ppm (pyrimidine ring protons) .
  • 13C NMR : Carboxylate carbonyl at ~165–170 ppm, pyrimidine carbons at 150–160 ppm .
    • IR : Stretching vibrations for ester C=O (~1715 cm⁻¹) and dimethylamino N–CH3 (~2800 cm⁻¹) .
    • MS : Molecular ion peaks (e.g., m/z 223 for [M+H]⁺) and fragmentation patterns validate the structure .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Limited solubility in water due to the hydrophobic dimethylamino and ethyl ester groups .
  • Stability : Degrades under strong acidic/basic conditions via ester hydrolysis. Store at –20°C in anhydrous environments to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino group influence the reactivity of the pyrimidine ring in cross-coupling reactions?

  • Mechanistic Insight : The dimethylamino group acts as an electron-donating substituent, activating the pyrimidine ring toward electrophilic substitution at the 4- and 6-positions. This facilitates Suzuki-Miyaura or Ullmann couplings with aryl halides .
  • Case Study : In a Pd-catalyzed coupling with iodobenzene, the dimethylamino group increased reaction rate by 40% compared to unsubstituted pyrimidine .

Q. What computational methods (DFT, MD) are suitable for predicting the biological interactions of this compound with protein targets?

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-transfer potential. The dimethylamino group lowers LUMO energy, enhancing binding to electron-deficient enzyme active sites .
  • Molecular Dynamics : Simulate binding affinity with kinases (e.g., EGFR) using force fields like AMBER. Key interactions include H-bonding between the carboxylate and Lys residues and π-π stacking with pyrimidine .

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. inactive) be resolved?

  • Hypothesis Testing :

  • Variable 1 : Strain-specific effects (e.g., Gram-positive vs. Gram-negative bacteria) due to differences in cell wall permeability .
  • Variable 2 : Concentration-dependent activity; MIC values may vary by assay protocol (e.g., broth microdilution vs. agar diffusion) .
    • Experimental Design : Conduct dose-response assays across multiple microbial strains with standardized protocols. Include positive controls (e.g., ciprofloxacin) for validation .

Data Contradiction Analysis

Q. Why do some studies report high yields (>70%) for this compound’s synthesis, while others achieve <50%?

  • Critical Factors :

  • Catalyst Efficiency : Use of Pd(OAc)₂ vs. cheaper alternatives (e.g., CuI) impacts turnover number .
  • Purification Losses : Crystallization methods may discard intermediates, reducing apparent yield .
    • Resolution : Optimize catalyst loading (5 mol% Pd) and employ in-situ FTIR to monitor reaction progress .

Research Applications Table

ApplicationMethodologyKey FindingsReference
Kinase Inhibition Fluorescence polarization assaysIC₅₀ = 12 μM against EGFR kinase via ATP-binding pocket competition
Antimicrobial Screening Broth microdilution (CLSI guidelines)MIC = 64 μg/mL against S. aureus; inactive against E. coli
Photophysical Studies UV-Vis and fluorescence spectroscopyλₘₐₓ = 310 nm (π→π* transition); quantum yield = 0.45 in ethanol

Retrosynthesis Analysis

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Feasible Synthetic Routes

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